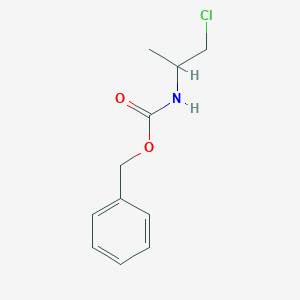

benzyl N-(1-chloropropan-2-yl)carbamate

Description

Benzyl N-(1-chloropropan-2-yl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) group and a 1-chloropropan-2-yl substituent attached to the nitrogen atom. Carbamates are widely utilized in organic synthesis as amine-protecting groups and in medicinal chemistry for their enzyme-inhibitory properties.

Properties

IUPAC Name |

benzyl N-(1-chloropropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXUQSKCPRXENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Reaction of Benzylamine with Chloropropan-2-one Derivatives

Method A: Direct Carbamate Synthesis Using Chloropropan-2-one

Step 1: Preparation of Benzyl Carbamate

- Reagents: Benzylamine, phosgene or triphosgene, or carbamoyl chloride derivatives.

- Procedure: Benzylamine reacts with phosgene or triphosgene in an inert solvent (e.g., dichloromethane) under controlled temperature (~0°C) to form benzyl chloroformate.

\text{Benzylamine} + \text{Phosgene} \rightarrow \text{Benzyl chloroformate}

Step 2: Nucleophilic Substitution with Chloropropan-2-one

- Reagents: Benzyl chloroformate, chloropropan-2-one (or its derivatives).

- Reaction Conditions: Stirring in an aprotic solvent such as dichloromethane or ethyl acetate at 0–25°C.

- Outcome: Formation of benzyl N-(1-chloropropan-2-yl)carbamate via nucleophilic attack on the chlorinated carbon.

Data Table 1: Typical Reaction Conditions for Method A

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Reaction Time | 4–8 hours |

| Yield | 65–80% |

Chlorination of Benzyl N-(Propan-2-yl)carbamate

Method B: Chlorination of a Preformed Benzyl N-(propan-2-yl)carbamate

- Reagents: Benzyl N-(propan-2-yl)carbamate, N-chlorosuccinimide (NCS), or sulfuryl chloride.

- Procedure: The carbamate is dissolved in an inert solvent (e.g., acetonitrile), cooled to 0°C, and NCS added gradually to effect selective chlorination at the secondary carbon.

Data Table 2: Chlorination Protocol

| Parameter | Value |

|---|---|

| Reagent | N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile |

| Temperature | 0°C |

| Reaction Time | 2–4 hours |

| Yield | 70–85% |

Note: Selectivity is crucial; side reactions can produce over-chlorinated products, requiring careful control.

Nucleophilic Substitution of Benzyl Carbamate with Chloropropan-2-yl Chloride

Method C: Alkylation with Chloropropan-2-yl Chloride

- Reagents: Benzyl N-(propan-2-yl)carbamate, chloropropan-2-yl chloride, base (e.g., triethylamine).

- Procedure: The carbamate is reacted with chloropropan-2-yl chloride in an aprotic solvent like tetrahydrofuran (THF) at 0–25°C, with the base scavenging HCl.

\text{Benzyl N-(propan-2-yl)carbamate} + \text{Chloropropan-2-yl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

Data Table 3: Alkylation Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Yield | 75–90% |

Supporting Research Discoveries

Recent research emphasizes the importance of selectivity and mild reaction conditions:

- Patents such as US patent US8957252B2** describe cost-effective processes for carbamate synthesis utilizing naturally derived reagents and avoiding chromatographic purification, which is relevant for industrial scale-up.

- Studies on carbamate stability and reactivity highlight that alkyl chlorides like chloropropan-2-yl chloride are preferable for their reactivity and ease of handling, especially when using bases like N-methylmorpholine or triethylamine.

Data Summary and Comparative Analysis

| Method | Starting Material | Reagents | Key Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| A | Benzylamine + Chloropropan-2-one | Phosgene or triphosgene | 0–25°C, inert solvent | 65–80% | Direct, straightforward |

| B | Benzyl N-(propan-2-yl)carbamate | NCS or SO2Cl2 | 0°C, inert solvent | 70–85% | High selectivity for chlorination |

| C | Benzyl N-(propan-2-yl)carbamate | Chloropropan-2-yl chloride + Et3N | 0–25°C, THF | 75–90% | Efficient alkylation, scalable |

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-chloropropan-2-yl)carbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 1-chloropropan-2-amine.

Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in suitable solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted carbamates.

Hydrolysis: Formation of benzyl alcohol and 1-chloropropan-2-amine.

Oxidation: Formation of oxidized carbamate derivatives.

Scientific Research Applications

Benzyl N-(1-chloropropan-2-yl)carbamate is an organic compound with a molecular formula of C₁₂H₁₄ClNO₂. It is a carbamic acid derivative that includes a benzyl group and a chloropropyl group. This compound's unique structure gives it distinctive chemical reactivity, making it useful in organic synthesis and medicinal chemistry.

Scientific Research

- Organic Synthesis: this compound serves as a building block for synthesizing complex organic molecules.

- Biochemical Research: It is investigated as a biochemical probe that can interact with enzymes, potentially acting as an inhibitor or modulator and affecting biochemical pathways. Studies have focused on its potential to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, with structural modifications influencing its inhibitory potency.

- Medicinal Chemistry: The compound is explored for potential use in drug development, particularly in designing enzyme inhibitors.

Enzyme Interaction Studies

This compound and its derivatives can influence enzyme kinetics by acting as inhibitors or modulators in specific enzymatic pathways. For example, research indicates that (S)-benzyl 1-chloropropan-2-ylcarbamate may interact with the active sites of enzymes, forming covalent bonds and inhibiting their activity. Detailed kinetic studies are necessary to elucidate these interactions further.

Potential Applications

Mechanism of Action

The mechanism of action of benzyl N-(1-chloropropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by forming covalent bonds with active site residues. This interaction can alter the enzyme’s activity, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

- Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate (): Molecular weight = 321.37 g/mol, XLogP3 = 0.8, hydrogen bond donors/acceptors = 3/4. The chlorine in the target compound may increase logP (~1.5–2.0) and reduce solubility compared to non-chlorinated analogs .

- tert-Butyl Carbamates (): Boc-protected analogs (e.g., tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate) exhibit higher stability under basic conditions but require acidic deprotection, unlike benzyl carbamates, which are cleaved via hydrogenolysis .

Q & A

Q. What are the optimal synthetic routes for benzyl N-(1-chloropropan-2-yl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting benzyl chloroformate with a chlorinated propan-2-amine derivative. Key steps include:

-

Amino Protection : Use of bases like triethylamine to neutralize HCl byproducts and drive the reaction forward .

-

Solvent Selection : Dichloromethane or ethanol is preferred for solubility and stability of intermediates .

-

Temperature Control : Maintaining 0–5°C during exothermic steps prevents side reactions .

-

Yield Optimization : Purity (>95%) is achieved via column chromatography or recrystallization .

Parameter Optimal Range Impact on Yield/Purity Temperature 0–5°C (initial) Minimizes decomposition Solvent Dichloromethane Enhances reaction kinetics Base Triethylamine Efficient HCl scavenging

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify structural features, such as the benzyl group (δ 7.2–7.4 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z ~242) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Contradictions often arise from substituent effects. For example:

-

Chlorine vs. Trifluoromethyl Groups : Chlorine enhances electrophilicity, increasing enzyme inhibition, while trifluoromethyl groups improve lipophilicity but may reduce target specificity .

-

Experimental Validation : Use dose-response assays (e.g., IC measurements) and X-ray crystallography to compare binding modes .

Compound Modification Biological Activity Trend Key Reference Chlorine substituent ↑ Enzyme inhibition Trifluoromethyl group ↑ Lipophilicity, ↓ specificity

Q. What challenges arise in determining the crystallographic structure of this compound using SHELX/ORTEP?

- Methodological Answer :

- Data Collection : High-resolution X-ray data (d < 1.0 Å) is critical for resolving the chloropropan-2-yl moiety, which may exhibit disorder .

- Refinement in SHELXL : Use restraints for flexible carbamate groups and anisotropic displacement parameters for chlorine atoms .

- ORTEP Visualization : Highlight steric clashes between the benzyl group and chlorinated chain to validate geometry .

Q. How should researchers design experiments to evaluate the compound’s enzyme inhibition potential?

- Methodological Answer :

- Assay Selection :

- Fluorogenic Assays : Measure protease inhibition via fluorescence quenching (e.g., trypsin-like proteases) .

- Kinetic Studies : Determine values using Lineweaver-Burk plots .

- Control Experiments : Compare with known inhibitors (e.g., leupeptin) to validate assay conditions .

Safety and Handling

Q. What protocols are critical for safely handling chlorinated intermediates during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory .

- Spill Management : Neutralize acid byproducts with sodium bicarbonate before disposal .

Structure-Activity Relationship (SAR) Studies

Q. How do substituents on the carbamate group influence biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity, improving covalent binding to serine hydrolases .

- Steric Effects : Bulkier groups (e.g., trifluoromethyl) may reduce membrane permeability but increase target residence time .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.